4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1354926-73-0
VCID: VC11695439
InChI: InChI=1S/C14H10BrN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18)
SMILES: C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CO3
Molecular Formula: C14H10BrN3O
Molecular Weight: 316.15 g/mol

4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine

CAS No.: 1354926-73-0

Cat. No.: VC11695439

Molecular Formula: C14H10BrN3O

Molecular Weight: 316.15 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine - 1354926-73-0

Specification

CAS No. 1354926-73-0
Molecular Formula C14H10BrN3O
Molecular Weight 316.15 g/mol
IUPAC Name 4-(3-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C14H10BrN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18)
Standard InChI Key MAYXMIYSTQGBGN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CO3
Canonical SMILES C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CO3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrimidine ring substituted with a 3-bromophenyl group and a furan-2-yl group. The molecular formula is C₁₄H₁₀BrN₃O, with a molar mass of 332.16 g/mol. Key structural features include:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • 3-Bromophenyl substituent: Introduces steric bulk and electron-withdrawing effects due to bromine’s electronegativity.

  • Furan-2-yl group: A five-membered oxygen-containing heterocycle that enhances solubility and enables hydrogen bonding .

Comparative Structural Analysis

CompoundSubstituentsKey Differences
4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine Bromine at para positionAltered electronic distribution
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amineChlorine instead of bromineReduced steric hindrance
4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amineAdditional fluorophenyl groupEnhanced polarity

Synthesis and Characterization

Conventional Synthesis

A multi-step approach is typically employed:

  • Formation of pyrimidine core: Condensation of 3-bromobenzaldehyde with furan-2-carboxaldehyde in the presence of ammonium acetate and a catalyst (e.g., acetic acid).

  • Amination: Reaction with guanidine nitrate under reflux to introduce the amine group at position 2 .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time (from 6–8 hours to 20–30 minutes) and improves yields (from 65% to 85%). This method enhances energy efficiency and reduces side products .

Characterization Techniques

  • IR Spectroscopy: Peaks at 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N pyrimidine), and 680 cm⁻¹ (C–Br vibration) .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons appear as multiplet clusters between δ 7.2–8.1 ppm, while the furan oxygen’s deshielding effect shifts adjacent protons to δ 6.3–6.8 ppm .

    • ¹³C NMR: Pyrimidine carbons resonate at δ 155–165 ppm, with bromine-induced shifts observed at δ 120–130 ppm .

Physicochemical Properties

Hydrogen Bonding and Electronic Effects

Quantum chemical studies on DP-3 (a para-bromo analog) reveal:

  • Hydrogen bonding sites: The pyrimidine nitrogen at position 1 (N1) is the primary HB site, with 83–93% preference over N3, as determined by HF/6-311+G(d,p) calculations .

  • Molecular electrostatic potential (MEP): The furan oxygen exhibits a negative potential (-0.25 e/Å), while the bromophenyl group shows localized positive charges (+0.18 e/Å) .

Thermodynamic Stability

  • Gibbs free energy of complexation: -28.6 kJ/mol (with water as a probe), indicating moderate stability in aqueous environments .

  • LogP (octanol-water): Estimated at 2.7, suggesting moderate lipophilicity suitable for membrane permeability.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Pyrimidine derivatives with bromine substituents show:

  • Bacterial growth inhibition: MIC of 12.5 µg/mL against Staphylococcus aureus .

  • Antifungal activity: 70% inhibition of Candida albicans at 50 µg/mL .

Applications and Future Directions

Therapeutic Development

  • Lead optimization: Modifying the bromine position (para to meta) could enhance target selectivity.

  • Drug delivery systems: Encapsulation in liposomes may improve bioavailability, as suggested for analogs.

Material Science Applications

  • Coordination polymers: The furan oxygen and pyrimidine nitrogen enable metal-ligand interactions, useful in designing porous materials .

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